molecular formula C12H13N3O3 B2717780 3-cyclopropyl-2-ethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1160246-16-1

3-cyclopropyl-2-ethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B2717780
CAS RN: 1160246-16-1
M. Wt: 247.254
InChI Key: OASCOKZEWALBGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as pyrazolo[3,4-b]quinolinones, has been reported . These compounds were synthesized using a multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles . The reaction was catalyzed by pyridine-2-carboxylic acid (P2CA), a bioproduct .


Chemical Reactions Analysis

The synthesis of similar compounds, such as 1H-pyrazolo[3,4-b]pyridine derivatives, involves various synthetic strategies and approaches . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

Scientific Research Applications

Synthesis and Chemical Properties

Several studies have focused on the synthesis and chemical properties of pyrazolo[3,4-b]pyridine derivatives, highlighting their importance in organic synthesis and potential applications in creating complex molecules. For instance, Lebedˈ et al. (2012) discuss the selective cyclocondensation of ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate with 1,3-dicarbonyl compounds to produce ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which can be converted to their 1-unsubstituted analogs (Lebedˈ et al., 2012). Similarly, Ghaedi et al. (2015) describe an efficient synthesis of novel pyrazolo[3,4-b]pyridine products via condensation of pyrazole-5-amine derivatives, showcasing the versatility of these compounds in the preparation of N-fused heterocycle products (Ghaedi et al., 2015).

Potential Biological Applications

Research by Nohara et al. (1985) on the synthesis of antiallergic 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines reveals the potential biological applications of pyrazolo[3,4-b]pyridine derivatives. Their study demonstrated that certain derivatives exhibit significant antiallergic activity, suggesting their usefulness in developing new therapeutic agents (Nohara et al., 1985).

Material Science Applications

In the field of material science, Wang et al. (2017) reported on the X-ray powder diffraction data for a pyrazolo[3,4-c]pyridine derivative, highlighting its importance as an intermediate in the synthesis of the anticoagulant apixaban. This indicates the role of such compounds in the development of pharmaceuticals and their potential in various industrial applications (Wang et al., 2017).

properties

IUPAC Name

3-cyclopropyl-2-ethyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-2-15-10(6-3-4-6)9-7(12(17)18)5-8(16)13-11(9)14-15/h5-6H,2-4H2,1H3,(H,17,18)(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASCOKZEWALBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2C(=CC(=O)NC2=N1)C(=O)O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopropyl-2-ethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

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